N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with a carboxamide group, a trifluoromethyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 3-fluoroaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its fluorinated groups enhance its stability and bioavailability, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and binding affinity of drug candidates, making this compound a promising lead in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The benzofuran core can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- N-(3-bromophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- N-(3-methylphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
Uniqueness
N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its stability, bioavailability, and binding affinity compared to similar compounds with different substituents. The combination of these groups in a single molecule allows for versatile applications in various scientific fields.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F4N2O3/c24-13-6-5-7-14(12-13)28-22(31)20-19(16-9-2-4-11-18(16)32-20)29-21(30)15-8-1-3-10-17(15)23(25,26)27/h1-12H,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPOAMYHNJBFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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